molecular formula C13H17FN2O2 B2386985 Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate CAS No. 1310820-59-7

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B2386985
CAS No.: 1310820-59-7
M. Wt: 252.289
InChI Key: MCTIWIVDVQMSPF-UHFFFAOYSA-N
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Description

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H17FN2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The presence of a fluoropyridine moiety in its structure imparts unique chemical and biological properties to this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate typically involves the reaction of 5-fluoropyridine-2-carboxylic acid with piperidine derivatives under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The compound may modulate specific pathways involved in cellular processes, contributing to its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chloropyridin-2-yl)piperidine-4-carboxylate
  • Ethyl 1-(4-methylpyridin-2-yl)piperidine-4-carboxylate
  • 2-Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine

Uniqueness

Ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate is unique due to the presence of the fluoropyridine moiety, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

ethyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTIWIVDVQMSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 3.4 g (20 mmol) 2-bromo-5-fluoropyridine, 4.61 g (29 mmol) ethyl isonipecotate and 3.79 g (29 mmol) DIPEA in 5 mL NMP was heated for 15 min to 170° C. and 60 min to 200° C. After cooling to room temperature water was added and the mixture was extracted with ethyl acetate and heptane. The combined organic layers were washed with brine, dried with Na2SO4, filtered and evaporated to dryness. The residue was purified by column chromatography on silica eluting with a gradient formed from heptane and ethyl acetate. The product containing fractions were evaporated to yield 1.5 g (30%) of the title compound as light yellow oil. MS m/e: 253.3 [M]+.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4.61 g
Type
reactant
Reaction Step One
Name
Quantity
3.79 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods II

Procedure details

To a stirred solution of piperidine-4-carboxylic acid ethyl ester (14.3 g, 0.091 mol) and 2-chloro-5-fluoro-pyridine (10 g, 0.076 mol) in toluene (100 mol) was added NaOtBu (8.77 g, 0.091 mol), BINAP (1.42 g, 2.28 mmol) and tris(dibenilideneacetone)dipalladium(0) (1.39 g, 1.52 mmol). The reaction mixture was heated at 75° C. for 2 hours, cooled down to RT, and diluted with AcOEt (100 mL) and H2O (100 mL). The organic layer was separated and washed with brine, dried over Na2SO4 and concentrated under vacuo. Column chromatography (SiO2, EtOAc/heptane, 1:9 to 1:1) yielded 12.5 g (65%) of 5′-fluoro-3,4,5,6-tetrahydro-2H-[1,2′]bipyridinyl-4-carboxylic acid ethyl ester as a yellow oil. ES-MS m/e: 253.3 (M+H+).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mol
Type
reactant
Reaction Step One
Quantity
8.77 g
Type
reactant
Reaction Step One
[Compound]
Name
tris(dibenilideneacetone)dipalladium(0)
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
1.42 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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